molecular formula C14H28O3Si B14262383 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- CAS No. 206255-40-5

2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-

Cat. No.: B14262383
CAS No.: 206255-40-5
M. Wt: 272.45 g/mol
InChI Key: YULMECZXADYQDB-UHFFFAOYSA-N
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Description

2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- is a complex organic compound with a unique structure that includes a silyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- involves the protection of hydroxyl groups, which prevents them from participating in unwanted side reactions. The silyl ether group can be selectively removed under specific conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- is unique due to its combination of a diketone structure with a silyl ether group, providing both reactivity and protection in synthetic applications. This dual functionality makes it a valuable compound in advanced organic synthesis .

Properties

CAS No.

206255-40-5

Molecular Formula

C14H28O3Si

Molecular Weight

272.45 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhexane-2,4-dione

InChI

InChI=1S/C14H28O3Si/c1-11(15)9-12(16)14(5,6)10-17-18(7,8)13(2,3)4/h9-10H2,1-8H3

InChI Key

YULMECZXADYQDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C(C)(C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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